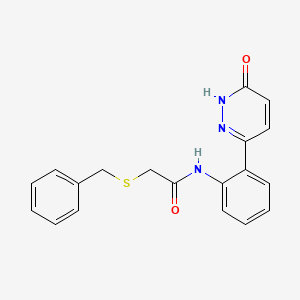

2-(benzylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for use in various laboratory experiments. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Antimicrobial Properties : The compound has been explored for its antimicrobial properties. A study by Fahim and Ismael (2019) focused on the synthesis of various acetamide derivatives, including compounds similar to 2-(benzylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and found them to exhibit good antimicrobial activity. These findings are significant for the development of new antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Antioxidant Studies

- Antioxidant Activity : Another research avenue for this compound is its potential as an antioxidant. Ahmad et al. (2012) synthesized similar acetamide derivatives and evaluated their antioxidant activities. The study found that most compounds in this category showed moderate to significant radical scavenging activity, indicating the potential for these compounds in antioxidant applications (Ahmad et al., 2012).

Theoretical and Computational Studies

- Computational Analysis for Drug Development : Computational methods have been employed to analyze the structure and reactivity of related acetamide derivatives. Fahim and Ismael (2021) conducted a study involving theoretical calculations and molecular docking to explore the potential of these compounds as antimalarial drugs and their effectiveness against COVID-19. This approach provides a framework for understanding the molecular interactions and potential therapeutic applications of these compounds (Fahim & Ismael, 2021).

Antitumor Activity

- Potential in Antitumor Research : Yurttaş et al. (2015) synthesized acetamide derivatives using a similar structural framework and evaluated their antitumor activity against various human tumor cell lines. This study indicates the potential of such compounds in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Applications

- Antibacterial Properties : Research by Ramalingam, Ramesh, and Sreenivasulu (2019) on similar acetamide derivatives also highlighted their antibacterial properties. The synthesized compounds showed significant activity against various bacterial strains, demonstrating the potential of these compounds in antibacterial drug development (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of metabolism and energy expenditure in the body.

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β receptor, activating it.

Biochemical Pathways

The activation of the Thyroid Hormone Receptor β by the compound influences the thyroid hormone pathway . This pathway plays a key role in regulating metabolism, growth, and development in the body. The downstream effects of this activation are primarily beneficial effects on lipid levels .

Pharmacokinetics

The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been studied , which could potentially impact its bioavailability.

Result of Action

The activation of the Thyroid Hormone Receptor β by the compound leads to changes in the body’s metabolism. Specifically, it has been used in clinical trials for the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-18-11-10-17(21-22-18)15-8-4-5-9-16(15)20-19(24)13-25-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCSDPGKKMCUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2962579.png)

![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2962583.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2962585.png)

![3-(4-ethoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2962588.png)

![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)

![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)